molecular formula C24H28N4O4S2 B2791244 ethyl 4-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 392293-06-0

ethyl 4-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2791244
CAS No.: 392293-06-0
M. Wt: 500.63
InChI Key: JLUWZUCEEDNTJO-UHFFFAOYSA-N
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Description

ethyl 4-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a unique structure combining an adamantane moiety with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane moiety is first functionalized to introduce the carbonylamino group. This can be achieved through reactions such as acylation or amidation.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate precursors, often involving cyclization reactions under specific conditions.

    Coupling Reactions: The adamantane derivative is then coupled with the thiadiazole ring through a sulfanyl linkage. This step may require the use of coupling agents and catalysts to facilitate the reaction.

    Final Esterification: The final step involves esterification to introduce the ethyl ester group, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

ethyl 4-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its stability and functional groups make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[[2-[[5-(adamantane-1-carbonylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
  • Ethyl 2-[[5-(adamantane-1-carbonylamino)methyl]-4-(4-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

Uniqueness

ethyl 4-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 4-[[2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S2/c1-2-32-20(30)17-3-5-18(6-4-17)25-19(29)13-33-23-28-27-22(34-23)26-21(31)24-10-14-7-15(11-24)9-16(8-14)12-24/h3-6,14-16H,2,7-13H2,1H3,(H,25,29)(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUWZUCEEDNTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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